molecular formula C7H12O3 B6618971 (1R,2S)-2-hydroxycyclohexane-1-carboxylic acid CAS No. 1655-00-1

(1R,2S)-2-hydroxycyclohexane-1-carboxylic acid

Cat. No. B6618971
CAS RN: 1655-00-1
M. Wt: 144.17 g/mol
InChI Key: SNKAANHOVFZAMR-RITPCOANSA-N
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Description

(1R,2S)-2-hydroxycyclohexane-1-carboxylic acid, also known as (R,S)-2-hydroxycyclohexanecarboxylic acid or (R,S)-2-hydroxycyclohexanecarboxylic acid, is an important compound used in many scientific research applications. It is a cyclic hydroxy acid with a wide range of uses in biochemistry, chemistry, and other fields. It is a chiral compound, meaning it has two forms, (R)-2-hydroxycyclohexanecarboxylic acid and (S)-2-hydroxycyclohexanecarboxylic acid. This compound has been studied extensively in the past few decades due to its importance in various scientific fields.

Scientific Research Applications

(R,S)-2-hydroxycyclohexanecarboxylic acid is used in many scientific research applications, including as a chiral resolving agent, as a reagent for the synthesis of various compounds, as a catalyst for the synthesis of polymers, as a reagent for the synthesis of chiral drugs, and as a reagent for the synthesis of amino acids. Additionally, it is used in the synthesis of various organometallic compounds, such as palladium and ruthenium complexes. It is also used in the synthesis of chiral polymers and in the synthesis of chiral drugs.

Mechanism of Action

The mechanism of action of (R,S)-2-hydroxycyclohexanecarboxylic acid involves the formation of an enolate anion, which is a negatively charged species. The enolate anion acts as an intermediate in the reaction and facilitates the formation of the desired product. The enolate anion is formed when the compound reacts with a base, such as sodium hydroxide. The reaction of the enolate anion with a nucleophile, such as a halide, is then used to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of (R,S)-2-hydroxycyclohexanecarboxylic acid are not well understood. However, the compound has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties in some studies. Additionally, it has been shown to have a protective effect against certain types of bacteria and viruses.

Advantages and Limitations for Lab Experiments

The advantages of using (R,S)-2-hydroxycyclohexanecarboxylic acid in laboratory experiments include its availability and low cost. Additionally, it is a chiral compound, which makes it useful for the synthesis of chiral compounds. However, it is important to note that the compound is highly reactive and can react with other compounds in the lab, which can lead to unwanted side reactions. Additionally, the compound is not very soluble in water, which can limit its use in some experiments.

Future Directions

There are many potential future directions for research involving (R,S)-2-hydroxycyclohexanecarboxylic acid. These include studying its potential uses in drug synthesis, studying its effects on various biochemical and physiological processes, exploring its potential as an antioxidant and anti-inflammatory agent, and studying its potential use as a catalyst in the synthesis of polymers and other compounds. Additionally, further research should be done to determine the exact mechanism of action of the compound, as well as to explore its potential uses in other fields, such as nanotechnology and materials science.

Synthesis Methods

The synthesis of (R,S)-2-hydroxycyclohexanecarboxylic acid is a multi-step process. The first step involves the reaction of 2-chlorobutane with sodium hydroxide to form 2-butanol. The 2-butanol is then reacted with hydrochloric acid to form 2-chlorobutanoic acid. The 2-chlorobutanoic acid is then reacted with sodium hydroxide to form 2-hydroxybutanoic acid. Finally, the 2-hydroxybutanoic acid is reacted with hydrochloric acid to form (R,S)-2-hydroxycyclohexanecarboxylic acid.

properties

IUPAC Name

(1R,2S)-2-hydroxycyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c8-6-4-2-1-3-5(6)7(9)10/h5-6,8H,1-4H2,(H,9,10)/t5-,6+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNKAANHOVFZAMR-RITPCOANSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@@H](C1)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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